N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide
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Overview
Description
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C16H13FN2O. It is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a central acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide typically involves the reaction of 4-cyanobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyanophenyl)(4-bromophenyl)methyl]acetamide
- N-[(4-Cyanophenyl)(4-chlorophenyl)methyl]acetamide
- N-[(4-Cyanophenyl)(4-methylphenyl)methyl]acetamide
Uniqueness
N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[(4-cyanophenyl)-(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11(20)19-16(14-6-8-15(17)9-7-14)13-4-2-12(10-18)3-5-13/h2-9,16H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDSWDUDNYFTMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742902 |
Source
|
Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-53-2 |
Source
|
Record name | N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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